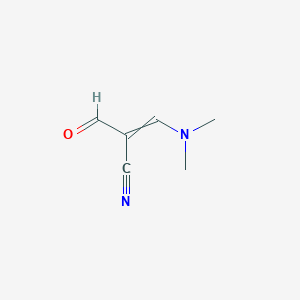
N-(2,4-Dimethylphenyl)-3-oxobutanamide
Descripción general
Descripción
N-(2,4-Dimethylphenyl)-3-oxobutanamide is a compound that can be associated with a class of substances that typically feature an amide functional group attached to a butanone backbone with various aromatic substitutions. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been analyzed, which can give insights into the properties and behaviors one might expect from N-(2,4-Dimethylphenyl)-3-oxobutanamide.
Synthesis Analysis
The synthesis of related compounds often involves the formation of an amide bond between an aromatic amine and a butanone derivative. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This suggests that a similar approach could be used for synthesizing N-(2,4-Dimethylphenyl)-3-oxobutanamide, where an appropriate 2,4-dimethylphenylamine could be reacted with a 3-oxobutanoyl chloride or similar acylating agent.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,4-Dimethylphenyl)-3-oxobutanamide has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide was optimized using semi-empirical methods and showed good agreement with X-ray crystal data . This indicates that computational methods alongside experimental data can provide a reliable understanding of the molecular structure of N-(2,4-Dimethylphenyl)-3-oxobutanamide.
Chemical Reactions Analysis
The chemical reactivity of amide compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic ring. The related compounds studied do not provide specific reactions of N-(2,4-Dimethylphenyl)-3-oxobutanamide, but they do suggest that the amide bond is typically stable under normal conditions, and the aromatic ring could participate in various electrophilic substitution reactions due to the presence of the electron-donating methyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,4-Dimethylphenyl)-3-oxobutanamide can be inferred from related compounds. For instance, the crystal structure optimization and molecular orbital calculations of N-(3,4-Dichlorophenyl)-3-oxobutanamide provide insights into the conformational preferences and charge distribution within the molecule . Additionally, the thermal stability of related compounds, as determined by thermal analysis, suggests that N-(2,4-Dimethylphenyl)-3-oxobutanamide would also exhibit stability up to a certain temperature . The presence of intramolecular and intermolecular hydrogen bonding in similar structures indicates that N-(2,4-Dimethylphenyl)-3-oxobutanamide may also form such bonds, affecting its solubility and crystallization behavior .
Aplicaciones Científicas De Investigación
Summary of the Application
“N-(2,4-Dimethylphenyl)-3-oxobutanamide” is a metabolite of Amitraz, a pesticide used to control parasitic diseases in beehives . This compound, along with Amitraz and its other metabolites, are known to be potent neurotoxicants .
Methods of Application or Experimental Procedures
The cytotoxicity of Amitraz and its metabolites, including “N-(2,4-Dimethylphenyl)-3-oxobutanamide”, has been assessed by MTT and PC assays in HepG2 cells .
Results or Outcomes
The results showed that Amitraz was more cytotoxic than its metabolites . According to the in silico ADMEt assays, Amitraz and its metabolites were predicted to be compounds that are able to pass the blood–brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems .
2. Organic Synthesis
Summary of the Application
“N-(2,4-Dimethylphenyl)-3-oxobutanamide” finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis .
Methods of Application or Experimental Procedures
This compound is an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
Results or Outcomes
The outcomes of these procedures are the successful synthesis of the mentioned polymers .
3. Gene Editing
Summary of the Application
“N-(2,4-Dimethylphenyl)-3-oxobutanamide” is used in gene editing research . It is used as a solvent and reaction medium in the process .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
4. Industrial Manufacturing
Summary of the Application
“N-(2,4-Dimethylphenyl)-3-oxobutanamide” is used in the industrial manufacturing of polymers .
Methods of Application or Experimental Procedures
This compound is an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
Results or Outcomes
The outcomes of these procedures are the successful synthesis of the mentioned polymers .
5. Gene Editing
Summary of the Application
“N-(2,4-Dimethylphenyl)-3-oxobutanamide” is used in gene editing research . It is used as a solvent and reaction medium in the process .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
6. Industrial Manufacturing
Summary of the Application
“N-(2,4-Dimethylphenyl)-3-oxobutanamide” is used in the industrial manufacturing of polymers .
Methods of Application or Experimental Procedures
This compound is an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
Results or Outcomes
The outcomes of these procedures are the successful synthesis of the mentioned polymers .
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing irritation or allergic reactions, its flammability, and its environmental impact.
Direcciones Futuras
This would involve discussing potential future research directions. This could include potential applications of the compound, further studies to elucidate its properties, or the development of related compounds.
I hope this general information is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to try to provide more specific information. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when making decisions based on this kind of analysis.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVIAKXYAZRSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040719 | |
| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, COLOURLESS SOLID IN VARIOUS FORMS. | |
| Record name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
171 °C | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.25 (very poor) | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.2 g/cm³ | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: 1.33 | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
CAS RN |
97-36-9 | |
| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Dimethylacetoacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-dimethylacetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84GV04HEUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
88 °C | |
| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)
![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)
![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)








![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)